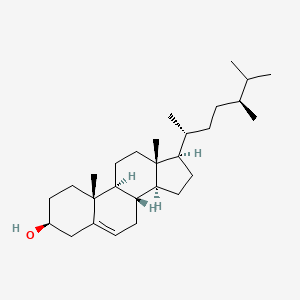

(S)-Campesterol

描述

22,23-Dihydrobrassicasterol has been reported in Sambucus chinensis, Cyttaria johowii, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBVLSWZMBQTH-ZRUUVFCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016075 | |

| Record name | Dihydrobrassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrobrassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4651-51-8 | |

| Record name | Dihydrobrassicasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergost-5-en-3-ol, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrobrassicasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrobrassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 - 158 °C | |

| Record name | Dihydrobrassicasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the (S)-Campesterol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Campesterol, a prominent phytosterol in the plant kingdom, serves as a crucial structural component of cell membranes and a precursor to the brassinosteroid class of plant hormones. Its biosynthetic pathway represents a significant divergence from sterol synthesis in animals and fungi, offering unique targets for agricultural and pharmaceutical research. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and experimental workflows.

The Core Biosynthesis Pathway: From Cycloartenol (B190886) to this compound

In plants, the biosynthesis of this compound predominantly proceeds via the isoprenoid pathway, with cycloartenol as the key cyclic precursor, in contrast to lanosterol (B1674476) in animals and fungi. While a minor lanosterol-dependent pathway exists in plants, it contributes minimally to the overall phytosterol pool.[1][2] The main pathway involves a series of enzymatic modifications of the cycloartenol molecule.

The conversion of cycloartenol to campesterol (B1663852) is a multi-step process catalyzed by a series of enzymes primarily located in the endoplasmic reticulum. The key enzymatic steps are as follows:

-

C-24 Methylation: The pathway to campesterol begins with the methylation of cycloartenol at the C-24 position. This reaction is catalyzed by Sterol C24-Methyltransferase 1 (SMT1) , which utilizes S-adenosyl-L-methionine as the methyl donor to produce 24-methylenecycloartanol (B74860).[3]

-

Cyclopropane Ring Opening: The 9β,19-cyclopropane ring of 24-methylenecycloartanol is then opened by Cyclopropylsterol Isomerase (CPI) to form cycloeucalenol.[1]

-

C-4 Demethylation: The two methyl groups at the C-4 position are sequentially removed. This process involves a complex of enzymes, including Sterol 4α-methyl Oxidase (SMO) , a 3β-hydroxysteroid dehydrogenase/decarboxylase, and a sterone reductase.[4]

-

C-14 Demethylation: The methyl group at the C-14 position of the sterol nucleus is removed by the enzyme Sterol 14α-demethylase (CYP51) , a member of the cytochrome P450 superfamily.

-

Reduction and Isomerization Steps: A series of reduction and isomerization reactions follow, catalyzed by enzymes such as Δ14-sterol reductase (FACKEL) and Δ8,Δ7-sterol isomerase (HYDRA1) , to modify the sterol ring structure.

-

Side Chain Reduction: The final step in the biosynthesis of campesterol is the reduction of the Δ24(28) double bond in 24-methylenecholesterol. This reaction is catalyzed by Sterol Side Chain Reductase 1 (SSR1) , also known as DWARF1 (DWF1) .

// Node styles "Acetyl-CoA" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cycloartenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Brassinosteroids" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"]; } END_DOT Figure 1: Overview of the this compound biosynthesis pathway in plants.

Quantitative Data

| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Reference |

| Sterol C24-Methyltransferase 1 (SMT1) | Arabidopsis thaliana | Cycloartenol | 42 | 5.2 | |

| Cyclopropylsterol Isomerase (CPI) | Arabidopsis thaliana | Cycloeucalenol | Not Reported | Not Reported |

Note: The provided V_max_ for SMT1 is an apparent value from crude extracts. Further studies with purified enzymes are needed for more precise kinetic characterization. Kinetic parameters for Cycloartenol Synthase (CAS), Sterol 14α-demethylase (CYP51), and Sterol Side Chain Reductase 1 (DWF1) in plants are not well-documented in publicly available literature.

Experimental Protocols

Protocol 1: Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of phytosterols (B1254722) from plant tissues.

1. Sample Preparation and Lipid Extraction: a. Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Lyophilize the tissue to dryness. c. Grind the dried tissue to a fine powder. d. Perform saponification by adding 2 mL of 6% (w/v) KOH in methanol (B129727) and incubating at 80°C for 1 hour to hydrolyze sterol esters. e. After cooling, add 1 mL of water and 2 mL of n-hexane. Vortex vigorously and centrifuge to separate the phases. f. Collect the upper hexane (B92381) phase containing the non-saponifiable lipids (including free sterols). Repeat the extraction twice. g. Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. To the dried lipid extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Incubate the mixture at 70°C for 30 minutes to convert the hydroxyl groups of the sterols to more volatile trimethylsilyl (B98337) (TMS) ethers. c. Evaporate the derivatization reagents under a stream of nitrogen and redissolve the sample in 100 µL of hexane.

3. GC-MS Analysis: a. GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injector Temperature: 280°C. d. Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at a rate of 5°C/min, and hold at 280°C for 20 minutes. e. MS Conditions: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Scan Range: m/z 50-650. f. Data Analysis: Identify sterols by comparing their retention times and mass fragmentation patterns with those of authentic standards and mass spectral libraries.

Protocol 2: Enzyme Assay for Sterol C24-Methyltransferase 1 (SMT1)

This protocol is adapted for determining the activity of SMT1 in plant microsomal fractions using a radiolabeled substrate.

1. Preparation of Microsomal Fraction: a. Homogenize fresh plant tissue (e.g., 5-10 g) in a cold extraction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 1% (w/v) polyvinylpyrrolidone). b. Filter the homogenate through four layers of cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C. c. Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. d. Resuspend the microsomal pellet in a minimal volume of the extraction buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay: a. Prepare the reaction mixture in a final volume of 200 µL containing:

- 100 mM potassium phosphate buffer (pH 7.5)

- 1-2 mg/mL of microsomal protein

- 50 µM Cycloartenol (substrate, dissolved in a small amount of acetone (B3395972) or Tween-80)

- 100 µM S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol) b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the radiolabeled S-adenosyl-L-methionine. d. Incubate at 30°C for 1-2 hours with gentle shaking. e. Stop the reaction by adding 1 mL of 10% (w/v) KOH in methanol.

3. Product Extraction and Analysis: a. Saponify the reaction mixture by heating at 80°C for 30 minutes. b. Extract the non-saponifiable lipids with n-hexane as described in Protocol 1. c. Separate the radiolabeled product (24-methylenecycloartanol) from the substrate (cycloartenol) using thin-layer chromatography (TLC) on a silica (B1680970) gel plate with a solvent system such as hexane:ethyl acetate (B1210297) (9:1, v/v). d. Visualize the spots by autoradiography or scrape the corresponding silica sections and quantify the radioactivity using liquid scintillation counting. e. Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per mg of protein.

Conclusion

The biosynthesis of this compound in plants is a complex and highly regulated pathway that is fundamental to plant growth and development. This guide has provided a detailed overview of the core enzymatic steps, available quantitative data, and essential experimental protocols for studying this pathway. Further research, particularly in elucidating the kinetic properties of all the involved enzymes and the intricate regulatory networks, will be crucial for advancing our ability to manipulate plant sterol composition for agricultural improvement and for the development of novel therapeutic agents.

References

(S)-Campesterol: A Technical Guide to Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Campesterol, a prominent phytosterol, is a plant-derived steroid structurally similar to cholesterol. As a C28 sterol, it is distinguished by a methyl group at the C-24 position. Found ubiquitously in the plant kingdom, campesterol (B1663852) is a significant component of the human diet and has garnered considerable interest in the scientific community for its potential health benefits. Notably, it has been investigated for its cholesterol-lowering and anti-inflammatory properties, making it a molecule of interest for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed methodologies for its analysis, and an exploration of its role in key biological signaling pathways.

Natural Sources and Abundance of this compound

This compound is widely distributed across a variety of plant-based foods, with the highest concentrations typically found in vegetable oils, nuts, and seeds.[1] Its abundance can vary significantly depending on the plant species, growing conditions, and processing methods.[2]

Abundance in Vegetable Oils

Unrefined vegetable oils are among the richest sources of campesterol. Canola and corn oils, in particular, exhibit high concentrations of this phytosterol.[2] The refining process can lead to a loss of sterols, with crude oils generally containing higher levels than their refined counterparts.[3]

Table 1: Campesterol Content in Selected Vegetable Oils

| Vegetable Oil | Campesterol Content (mg/100g) |

| Canola Oil | 16 - 100[2] |

| Corn Oil | 16 - 100 |

| Rapeseed Oil | 250 - 767 |

| Soybean Oil | 221 - 328 |

| Sunflower Oil | 263 - 376 |

| Olive Oil | 144 - 193 |

| Palm Oil | 60 - 78 |

Abundance in Nuts and Seeds

Nuts and seeds are significant dietary sources of campesterol. Sesame seeds and wheat germ are particularly rich in total phytosterols, with campesterol being a major component.

Table 2: Campesterol Content in Selected Nuts and Seeds

| Nut/Seed | Total Phytosterol Content (mg/100g) | Campesterol as % of Total Sterols (Approximate) |

| Sesame Seed | 400 - 413 | ~20-25% |

| Wheat Germ | 400 | ~20% |

| Pistachio Nuts | 270 - 289 | ~10-15% |

| Sunflower Kernel | 289 | ~10-15% |

| Pumpkin Seed Kernel | 265 | ~5% |

| Brazil Nuts | 95 | ~10% |

Abundance in Fruits and Vegetables

While fruits and vegetables contain lower concentrations of campesterol compared to oils and nuts, their regular consumption contributes to the overall dietary intake. The total phytosterol content in vegetables generally ranges from 1.1 to 53.7 mg/100g, and in fruits from 1.6 to 32.6 mg/100g.

Table 3: Campesterol Content in Selected Fruits and Vegetables

| Fruit/Vegetable | Campesterol Content (mg/100g) |

| Banana | 1 - 7 |

| Pomegranate | 1 - 7 |

| Pepper | 1 - 7 |

| Coffee | 1 - 7 |

| Grapefruit | 1 - 7 |

| Cucumber | 1 - 7 |

| Onion | 1 - 7 |

| Oat | 1 - 7 |

| Potato | 1 - 7 |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from natural sources requires a multi-step process involving extraction, saponification to release esterified sterols, and chromatographic analysis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used and robust method for this purpose.

Protocol: Extraction and Quantification of Campesterol from Vegetable Oil using GC-MS

This protocol is a synthesized methodology based on established procedures for phytosterol analysis.

1. Saponification:

-

Weigh approximately 2.0 g of the oil sample into a 250 mL flask.

-

Add 50 mL of 20% potassium hydroxide (B78521) (KOH) in ethanol.

-

Heat the mixture at 70°C for 60 minutes with occasional shaking to hydrolyze the steryl esters.

-

Allow the solution to cool to room temperature.

2. Extraction of Unsaponifiables:

-

Transfer the cooled solution to a separating funnel.

-

Add 50 mL of n-hexane and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collect the upper hexane (B92381) layer.

-

Repeat the extraction of the aqueous layer two more times with 50 mL of n-hexane.

-

Combine the three hexane extracts.

-

Wash the combined hexane extract with 50 mL of deionized water three times to remove any remaining soap.

3. Derivatization:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

To the dried residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.

-

Cool the sample to room temperature before injection into the GC-MS.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: TG-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 260°C.

-

Oven Temperature Program: Initial temperature of 150°C for 5 min, then ramp at 10°C/min to 320°C and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Identification: Campesterol-TMS ether is identified by its retention time and comparison of its mass spectrum with a reference standard or library. The characteristic ions for campesterol-TMS are m/z 472 (M+), 382, 367, and 129.

-

5. Quantification:

-

Prepare a calibration curve using a certified standard of this compound.

-

An internal standard (e.g., 5α-cholestane) should be added to both the samples and standards before extraction to correct for procedural losses.

-

The concentration of campesterol in the sample is determined by comparing the peak area of the campesterol-TMS derivative to the calibration curve.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

Cholesterol Absorption and Regulation

Campesterol competitively inhibits the absorption of cholesterol in the intestine. This process is mediated by the interplay of sterol transporters in the enterocytes.

References

(S)-Campesterol: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Campesterol, a phytosterol structurally similar to cholesterol, is a bioactive compound found in various plant sources.[1][2][3] Extensive research has elucidated its significant pharmacological activities, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological and pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant effects. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

This compound, chemically known as (24R)-ergost-5-en-3β-ol, is a plant-derived sterol commonly found in nuts, seeds, fruits, and legumes.[2][4] Its structural similarity to cholesterol allows it to competitively inhibit cholesterol absorption in the intestine, thereby contributing to its well-documented cholesterol-lowering effects. Beyond its impact on lipid metabolism, this compound exhibits a spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties, making it a molecule of significant interest in pharmacology and drug discovery.

Pharmacological Activities

Anticancer Activity

This compound has demonstrated notable anticancer effects across various cancer cell lines, including ovarian, prostate, breast, and colon cancer. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and angiogenesis.

Key Anticancer Mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic and extrinsic pathways. It modulates the expression of key apoptotic proteins, including the Bcl-2 family, and activates caspases.

-

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, preventing the proliferation of cancer cells.

-

PI3K/MAPK Signaling Pathway Inhibition: this compound can suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cancer cell growth and survival.

-

Endoplasmic Reticulum (ER) Stress: It can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.

-

Inhibition of Angiogenesis: this compound has been found to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators and cytokines.

Key Anti-inflammatory Mechanisms:

-

NF-κB Pathway Inhibition: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous inflammatory genes.

-

Cytokine Modulation: It reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

ERK Pathway Inhibition: The anti-inflammatory effects of campesterol (B1663852) are also mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) pathway.

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its protective effects against cellular damage induced by oxidative stress. It can scavenge free radicals and may enhance the activity of antioxidant enzymes.

Quantitative Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| Ovarian Cancer (ES2) | Cell Proliferation | 125 µM | 39.0% inhibition (EC50 = 245.13 µM) | |

| Ovarian Cancer (OV90) | Cell Proliferation | 125 µM | 46.0% inhibition (EC50 = 147.13 µM) | |

| Ovarian Cancer (ES2) | Cell Cycle Analysis | 125 µM | 18.8% of cells in sub-G1 phase | |

| HT-29 (Colon Cancer) | MTT Assay | 71.6 µM (IC50) | 50% inhibition of cell proliferation | |

| MDA-MB-231 (Breast Cancer) | Cell Growth | 16 µM | 6% reduction in cell growth |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line/Model | Mediator | Concentration | Effect | Reference |

| RAW264.7 Macrophages | COX-2, iNOS | Dose-dependent | Suppression of expression |

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Solubilization solution (e.g., DMSO for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 62.5, 125 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT/XTT Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Assay (Measurement of TNF-α and IL-6)

This ELISA-based protocol measures the effect of this compound on pro-inflammatory cytokine production.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS)

-

TNF-α and IL-6 ELISA kits

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulus: Induce an inflammatory response by adding LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathways of this compound

The following diagrams illustrate the key signaling pathways modulated by this compound in cancer cells.

Caption: Anticancer signaling pathways of this compound.

Anti-inflammatory Signaling Pathway of this compound

The diagram below illustrates the mechanism of this compound in modulating inflammatory responses.

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the general workflow for assessing cell viability.

Caption: Experimental workflow for MTT/XTT cell viability assay.

Conclusion

This compound is a versatile phytosterol with a robust profile of pharmacological activities, including significant anticancer, anti-inflammatory, and antioxidant effects. The mechanisms underlying these activities involve the modulation of multiple critical signaling pathways. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of this compound and accelerating its development as a novel therapeutic agent.

References

- 1. Effect of phytosterols on cholesterol metabolism and MAP kinase in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanistic evaluation of antiarthritic and anti-inflammatory effect of campesterol ester derivatives in complete Freund’s adjuvant-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of Endoplasmic Reticulum and ROS Production in Human Ovarian Cancer by Campesterol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Campesterol in Plant Cell Membrane Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosterols (B1254722) are vital structural and functional components of plant cell membranes, playing crucial roles in regulating membrane fluidity, permeability, and the activity of membrane-associated proteins. Among the most abundant phytosterols are β-sitosterol, stigmasterol, and campesterol (B1663852). This technical guide provides an in-depth examination of the role of campesterol in plant cell membrane function. It details its impact on the physicochemical properties of the membrane, its function as a precursor to the brassinosteroid class of plant hormones, and its influence on cellular processes. This document synthesizes current research, presents quantitative data in a comparative format, outlines key experimental protocols, and provides visual representations of relevant biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction to Campesterol

Campesterol is a prominent phytosterol found throughout the plant kingdom, structurally similar to cholesterol but with a methyl group at the C-24 position.[1] This structural feature is key to its function within the plant cell. Like other sterols, campesterol is an amphipathic molecule that intercalates into the phospholipid bilayer of cell membranes, with its hydroxyl group oriented towards the aqueous phase and the sterol ring system and hydrocarbon tail embedded within the hydrophobic core of the membrane. In plants, campesterol is not only a key structural component of membranes but also serves as the primary precursor for the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a wide array of developmental processes, including cell elongation, division, and stress responses.[2][3]

The balance of different sterols, including campesterol, β-sitosterol, and stigmasterol, is critical for proper plant growth and development.[4][5] Alterations in the ratio of these sterols can lead to significant developmental defects, highlighting their non-redundant roles in membrane integrity and signaling.

Role in Modulating Membrane Properties

Plant sterols are essential for maintaining the integrity and functionality of cell membranes under varying environmental conditions. They modulate the physical state of the membrane, influencing its fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.

Membrane Fluidity and Ordering

Campesterol, much like cholesterol in animal cells, has a significant ordering effect on the phospholipid acyl chains in the membrane bilayer. Below the phase transition temperature of the membrane, campesterol increases membrane fluidity, preventing the lipids from packing into a gel-like state. Conversely, above the phase transition temperature, it decreases the mobility of the phospholipid chains, thereby increasing the mechanical strength and reducing the permeability of the membrane. This dual function allows plants to maintain membrane stability across a range of temperatures. Studies have shown that campesterol's ordering effect is more pronounced than that of other major plant sterols like β-sitosterol and stigmasterol, suggesting a specific and crucial role in membrane organization.

Membrane Permeability

By increasing the packing density of phospholipids (B1166683), campesterol reduces the passive permeability of the membrane to small ions and water molecules. This function is vital for maintaining cellular homeostasis and preventing uncontrolled leakage of cellular contents. The precise ratio of campesterol to other sterols and phospholipids is critical in fine-tuning membrane permeability.

Formation of Lipid Rafts

Campesterol is a key component of lipid rafts, which are dynamic, sterol- and sphingolipid-rich microdomains within the plasma membrane. These rafts are thought to function as platforms for the assembly of signaling complexes and the regulation of membrane protein trafficking. The specific sterol composition of these microdomains can influence which proteins are recruited and the subsequent activation of signaling pathways.

Quantitative Data on Campesterol

The following tables summarize quantitative data regarding the abundance of campesterol and its effects on membrane properties.

Table 1: Abundance of Major Phytosterols in Plant Tissues

| Plant Species | Tissue | Campesterol (%) | β-Sitosterol (%) | Stigmasterol (%) | Reference |

| Arabidopsis thaliana (Col-0) | Suspension Cells | Major Component | Most Abundant | Minor Component | |

| Pisum sativum | Seedlings | <10 | ~50 | ~25 |

Note: Sterol composition can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Table 2: Comparative Effects of Sterols on Membrane Properties

| Sterol | Effect on Membrane Ordering | Impact on Permeability | Reference |

| Campesterol | Strong ordering effect | Decreases permeability | |

| β-Sitosterol | Less pronounced ordering effect | Decreases permeability | |

| Stigmasterol | Less pronounced ordering effect | Decreases permeability | |

| Cholesterol (in model membranes) | Strong ordering effect | Significantly decreases permeability |

Campesterol as a Biosynthetic Precursor

One of the most critical roles of campesterol is serving as the initial substrate for the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones essential for plant growth and development.

The Brassinosteroid Biosynthetic Pathway

The conversion of campesterol to brassinolide, the most active brassinosteroid, involves a complex series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes. The pathway can proceed through several branches, including the early and late C-6 oxidation pathways and the campestanol (B1668247) (CN)-dependent and -independent pathways.

Below is a diagram illustrating the simplified mainline of the brassinosteroid biosynthetic pathway originating from campesterol.

Caption: Simplified Brassinosteroid Biosynthesis Pathway from Campesterol.

Experimental Protocols

This section details common methodologies for the analysis of campesterol and its effects on plant cell membranes.

Protocol for Phytosterol Analysis by Gas Chromatography (GC)

Gas chromatography is the most widely used technique for the separation, identification, and quantification of phytosterols.

Objective: To determine the content and composition of phytosterols in a plant sample.

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Homogenize fresh or freeze-dried plant tissue.

-

Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

-

-

Saponification:

-

To hydrolyze sterol esters and glycosides, treat the lipid extract with a strong alkaline solution (e.g., 1 M KOH in ethanol).

-

Heat the mixture at 70-80°C for 1-2 hours. This step liberates the free sterols.

-

-

Extraction of Unsaponifiable Matter:

-

After saponification, partition the mixture with a non-polar solvent like hexane (B92381) or diethyl ether to extract the unsaponifiable fraction, which contains the free sterols.

-

-

Derivatization:

-

Evaporate the solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS). This increases their volatility for GC analysis.

-

-

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Use a temperature program to separate the different sterols based on their retention times. A typical program might start at 250°C and ramp up to 300°C.

-

Identify and quantify the sterol peaks by comparing their retention times and peak areas to those of pure standards.

-

Caption: Workflow for the Analysis of Phytosterols by Gas Chromatography.

Protocol for Measuring Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a common method to assess the fluidity of isolated membranes or liposomes.

Objective: To measure the effect of campesterol on the fluidity of a model membrane.

Methodology:

-

Preparation of Liposomes:

-

Prepare liposomes with a defined phospholipid composition (e.g., POPC) and varying concentrations of campesterol (e.g., 0 mol%, 10 mol%, 20 mol%).

-

Dissolve the lipids in chloroform, evaporate the solvent to form a thin film, and hydrate (B1144303) with a buffer to form multilamellar vesicles.

-

Extrude the vesicles through a polycarbonate membrane to create unilamellar vesicles of a defined size.

-

-

Labeling with DPH:

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

-

Add a small volume of the DPH stock solution to the liposome (B1194612) suspension while vortexing to incorporate the probe into the lipid bilayer. Incubate in the dark.

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the DPH-labeled liposomes with vertically polarized light (e.g., at 350 nm).

-

Measure the intensity of the emitted fluorescence parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., at 430 nm).

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor of the instrument.

-

-

Interpretation:

-

A higher anisotropy value indicates lower rotational mobility of the DPH probe, which corresponds to a more ordered (less fluid) membrane.

-

Plot the anisotropy values against the concentration of campesterol to determine its effect on membrane fluidity.

-

Conclusion

Campesterol is a multifaceted molecule in plant biology, essential for both the structural integrity of cell membranes and as a key precursor in vital signaling pathways. Its role in modulating membrane fluidity, permeability, and organization is fundamental to the ability of plants to adapt to environmental stresses. Furthermore, its position at the head of the brassinosteroid biosynthetic pathway places it at a critical control point for plant growth and development. The methodologies outlined in this guide provide a framework for the continued investigation of this important phytosterol, with implications for agricultural biotechnology and the development of new therapeutic agents. A deeper understanding of how campesterol and other phytosterols regulate membrane function and signaling will continue to be a fruitful area of research.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. The ratio of campesterol to sitosterol that modulates growth in Arabidopsis is controlled by STEROL METHYLTRANSFERASE 2;1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and functional analysis of tomato sterol C22 desaturase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Isomeric Landscape of Campesterol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Campesterol (B1663852), a prominent phytosterol found in a variety of plant sources, has garnered significant scientific interest due to its structural similarity to cholesterol and its associated physiological effects, including cholesterol-lowering properties. This technical guide provides a comprehensive overview of the history of campesterol's discovery and isolation, delves into the various isomeric forms, presents detailed experimental protocols for its extraction and characterization, and explores its involvement in key biological signaling pathways. Quantitative data from seminal studies are summarized in structured tables, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this important bioactive compound.

A Historical Perspective: The Unveiling of Campesterol

The journey of phytosterol research began in the early 20th century, with chemists isolating these "plant sterols" from various vegetable oils. While phytosterols (B1254722) were chemically described for the first time in 1922, the specific discovery of campesterol is tied to its initial isolation from rapeseed oil (Brassica campestris), from which its name is derived[1][2]. The recognition of the physiological significance of phytosterols, including campesterol, gained momentum in the 1950s when their cholesterol-lowering effects were first demonstrated[1]. This discovery laid the foundation for decades of research into the therapeutic potential of these plant-derived compounds.

Early research focused on differentiating and characterizing the complex mixture of sterols found in plants. The primary phytosterols of interest were β-sitosterol, stigmasterol, and campesterol. The close structural similarity of these compounds posed a significant challenge for their separation and individual characterization.

The Isomeric World of Campesterol

Campesterol (24α-methylcholesterol) is a C28 sterol, distinguished from cholesterol by the presence of a methyl group at the C-24 position of the side chain[3]. The term "campesterol" often refers to the most common isomer, (24R)-ergost-5-en-3β-ol. However, a number of other stereoisomers and structural isomers exist, each with unique properties and distributions in nature.

-

Brassicasterol: This C28 sterol is a significant isomer, characterized by an additional double bond at the C-22 position in the side chain. It is particularly abundant in rapeseed oil and certain marine algae[4].

-

Dihydrobrassicasterol (24-epi-campesterol): This isomer is the 24S epimer of campesterol. Its separation from campesterol is challenging due to their nearly identical physical properties.

-

24-Methylenecholesterol: This sterol serves as a biosynthetic precursor to campesterol.

The subtle structural differences between these isomers have significant implications for their biological activity and their separation and analysis.

Isolation and Purification: From Raw Material to Pure Compound

The isolation of campesterol and its isomers from their natural sources, primarily vegetable oils and their processing byproducts like deodorizer distillates, involves a multi-step process. The general workflow involves extraction of the lipid fraction, followed by saponification to liberate free sterols from their esterified forms, and subsequent purification steps.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of phytosterols, including campesterol, from a plant oil source.

Detailed Experimental Protocols

This protocol is adapted from a patented process for preparing high-purity phytosterols from SODD.

-

Esterification of Free Fatty Acids:

-

Mix the SODD with a methanolic solution of sulfuric acid (1-10% H₂SO₄ in methanol) in a 1:1 to 1:1.5 (v/v) ratio.

-

Stir the reaction mixture at a temperature of 50-85°C for 2-4 hours to convert free fatty acids to fatty acid methyl esters (FAMEs).

-

-

Separation of FAMEs:

-

Distill the excess methanol (B129727) from the reaction mixture under vacuum.

-

Add a brine solution to the mixture to facilitate the separation of the sulfuric acid.

-

Remove the lower aqueous layer to obtain the ester layer containing FAMEs and unsaponifiable matter.

-

Wash the ester layer with hot water until all acid and salts are removed.

-

-

Crystallization of Phytosterols:

-

Cool the washed ester layer to a temperature in the range of 0-25°C for 1-10 hours to induce crystallization of the phytosterols.

-

Filter the mixture to collect the phytosterol crystals.

-

-

Purification of Phytosterols:

-

Wash the collected crystals with chilled n-hexane (0-10°C) to remove residual FAMEs and other impurities.

-

Dry the purified crystals under vacuum.

-

This protocol is based on a patented method for purifying campesterol from a mixed phytosterol starting material.

-

Initial Crystallization:

-

Dissolve the mixed phytosterols in acetone (B3395972) in a high-temperature water bath until completely dissolved.

-

Cool the solution in the water bath until crystallization begins.

-

Maintain the temperature to allow for crystal growth for several hours.

-

Collect the filter cake and filtrate via vacuum filtration.

-

-

Recrystallization:

-

Subject the filter cake to multiple rounds of recrystallization (8-10 times) using the same acetone solvent system.

-

After each recrystallization step, collect the filter cake and analyze the campesterol content using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Filtrate Processing:

-

Recover the sterols and solvent from the filtrate by removing the solvent under reduced pressure.

-

Subject the recovered phytosterols to a separate series of recrystallizations to further increase the yield of campesterol.

-

Quantitative Data from Isolation and Purification Studies

The following tables summarize quantitative data from various studies on the isolation and purification of campesterol and other phytosterols.

Table 1: Purity and Yield of Phytosterols from SODD

| Starting Material | Method | Key Phytosterols | Purity (%) | Yield (%) | Reference |

| Soybean Oil Deodorizer Distillate | Acid-catalyzed esterification and crystallization | β-sitosterol, Stigmasterol, Campesterol | 95-99 | 80-90 |

Table 2: Purification of Campesterol via Multi-stage Crystallization

| Starting Material | Solvent | Number of Recrystallizations | Campesterol Purity in Filter Cake (%) | Overall Yield (%) | Reference |

| Mixed Phytosterols | Acetone | 10 | 82.3 | 76.8 | |

| Mixed Phytosterols | Acetone | 8 | 81.5 | 75.8 |

Analytical Characterization of Campesterol Isomers

The accurate identification and quantification of campesterol and its isomers require sophisticated analytical techniques due to their structural similarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of phytosterols. Derivatization of the sterols to their trimethylsilyl (B98337) (TMS) ethers is a common practice to improve their volatility and chromatographic behavior.

-

Sample Preparation and Derivatization:

-

Hydrolyze the sample with an ethanolic potassium hydroxide (B78521) solution to release free sterols.

-

Extract the sterols using a non-polar solvent like n-hexane.

-

Evaporate the solvent and derivatize the sterol residue with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A gradient temperature program is typically used to achieve optimal separation.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with chiral stationary phases, is essential for the separation of stereoisomers like campesterol and dihydrobrassicasterol.

-

Sample Preparation:

-

Dissolve the purified sterol mixture in a suitable mobile phase.

-

-

HPLC Conditions:

-

Column: A chiral stationary phase (CSP), often polysaccharide-based.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized for the specific separation.

-

Detection: UV detector, as sterols have a weak chromophore.

-

Biological Significance: Campesterol in Cellular Signaling

Campesterol and other phytosterols exert their biological effects primarily by influencing cholesterol metabolism. Their structural similarity to cholesterol allows them to compete with it for absorption in the intestine.

Interference with Cholesterol Absorption

The primary mechanism by which phytosterols lower plasma cholesterol is by inhibiting its absorption in the small intestine. This process involves several key players, including the Niemann-Pick C1-Like 1 (NPC1L1) transporter and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.

As depicted in Figure 2, both cholesterol and campesterol are taken up from mixed micelles in the intestinal lumen into the enterocytes via the NPC1L1 transporter. Inside the enterocyte, cholesterol is esterified by ACAT2 and packaged into chylomicrons for transport into the lymph. However, the ABCG5 and ABCG8 transporters actively pump both cholesterol and, to a greater extent, phytosterols like campesterol back into the intestinal lumen, thus limiting their net absorption.

Regulation by Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. They are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, including ABCG5 and ABCG8.

By upregulating the expression of ABCG5 and ABCG8, the LXR signaling pathway promotes the efflux of sterols from enterocytes and hepatocytes, thereby playing a critical role in maintaining sterol homeostasis. While campesterol itself is not a direct LXR ligand, its influence on intracellular cholesterol levels can indirectly affect LXR activity.

Conclusion

The study of campesterol and its isomers has evolved significantly from its initial discovery in rapeseed to the detailed elucidation of its role in complex biological pathways. The development of advanced analytical techniques has enabled the separation and characterization of various isomers, providing a deeper understanding of their specific functions. The experimental protocols outlined in this guide offer a practical framework for researchers in the field. As our knowledge of the intricate interplay between phytosterols and human health continues to grow, campesterol and its isomers will undoubtedly remain a key area of focus for the development of novel therapeutic and nutraceutical strategies.

References

- 1. Campesterol - Wikipedia [en.wikipedia.org]

- 2. Phytosterols and the Digestive System: A Review Study from Insights into Their Potential Health Benefits and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolic Fate and Biotransformation of (S)-Campesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolic fate and biotransformation of (S)-Campesterol, a prominent phytosterol found in various plant-based foods. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, explores its biotransformation pathways, and discusses its interaction with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of nutrition, pharmacology, and drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The in vivo disposition of this compound is characterized by limited absorption from the intestine, followed by distribution to various tissues, metabolism primarily in the liver, and subsequent excretion.

Absorption

This compound, like other phytosterols (B1254722), is absorbed in the small intestine, although to a much lesser extent than cholesterol. The absorption efficiency of campesterol (B1663852) is generally higher than that of other phytosterols like sitosterol. This differential absorption is attributed to the selectivity of intestinal transporters. Key players in this process are the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which facilitates the uptake of sterols into enterocytes, and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which actively pump phytosterols back into the intestinal lumen, thereby limiting their net absorption.

Distribution

Following absorption, this compound is incorporated into chylomicrons and transported via the lymphatic system into the bloodstream. In circulation, it is associated with lipoproteins and distributed to various tissues, with the liver being the primary site of uptake from chylomicron remnants.

Metabolism and Biotransformation

The liver is the central organ for this compound metabolism. The primary biotransformation pathways include hydroxylation, oxidation of the side chain, and conversion by gut microbiota.

One of the initial and key steps in the catabolism of the campesterol side chain is hydroxylation. Studies in rat liver mitochondria have identified the formation of 26-hydroxycampesterol, a reaction catalyzed by a cytochrome P450 enzyme. This hydroxylation is a prelude to further oxidation and eventual cleavage of the side chain, a process that shares similarities with the conversion of cholesterol to bile acids. While the complete enzymatic cascade for campesterol's conversion to bile acid-like structures is not as extensively characterized as that for cholesterol, it is understood to involve a series of oxidative reactions.

In the gut, unabsorbed this compound is subjected to biotransformation by the intestinal microbiota. The main metabolic reactions include the reduction of the double bond in the sterol nucleus to form campestanol, and further conversion to methylcoprostanone.

Excretion

The majority of ingested this compound is not absorbed and is excreted in the feces. The absorbed portion that is taken up by the liver is efficiently secreted back into the intestine, either unchanged or as metabolites, via the biliary route, a process also mediated by ABCG5 and ABCG8 transporters. This efficient biliary excretion contributes to the low systemic levels of campesterol.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data on the absorption and metabolism of this compound from various studies.

Table 1: In Vivo Absorption of this compound

| Species | Absorption Efficiency (%) | Method | Reference |

| Human | 1.9 | Isotope-based | [1] |

| Rat | Not specified, but PS content in blood peaked at 3h | In vivo bioavailability study | [2] |

Table 2: Key Metabolites of this compound

| Metabolite | Site of Formation | Key Enzymes/Processes | Reference |

| 26-hydroxycampesterol | Liver (Mitochondria) | Cytochrome P450 | |

| Campestanol | Gut | Gut Microbiota (Reduction) | |

| Methylcoprostanone | Gut | Gut Microbiota |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Metabolism Study in a Rat Model

Objective: To determine the absorption, distribution, and excretion of this compound.

Animal Model: Male Wistar rats (200-250 g).

Dosing: this compound is administered orally via gavage, typically dissolved in a suitable vehicle like corn oil. A radiolabeled form (e.g., ¹⁴C-campesterol) can be used for tracing.

Sample Collection:

-

Blood: Collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via tail vein or cardiac puncture at the end of the study. Plasma is separated by centrifugation.

-

Tissues: Liver, intestine, and other relevant organs are harvested at the end of the study.

-

Feces and Urine: Collected over a specified period (e.g., 72 hours) using metabolic cages.

Sample Preparation:

-

Plasma and Tissues: Lipids are extracted using methods such as the Folch or Bligh-Dyer procedures.

-

Feces: Dried, homogenized, and subjected to lipid extraction.

Analytical Method:

-

Quantification of this compound and its metabolites is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For radiolabeled studies, radioactivity in different samples is measured using liquid scintillation counting.

Quantification of this compound and its Metabolites by GC-MS

Principle: This method involves the extraction of sterols from a biological matrix, derivatization to increase volatility, and separation and quantification by GC-MS.

Sample Preparation:

-

Internal Standard Addition: A known amount of an internal standard (e.g., epicoprostanol (B1214048) or deuterated campesterol) is added to the sample (plasma, tissue homogenate, or fecal extract).

-

Saponification: The sample is hydrolyzed with ethanolic potassium hydroxide (B78521) to release esterified sterols.

-

Extraction: The non-saponifiable lipids (including sterols) are extracted with an organic solvent like hexane (B92381) or diethyl ether.

-

Derivatization: The hydroxyl group of the sterols is derivatized to form trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to separate the different sterols.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound-TMS and its metabolites.

Visualization of Pathways and Workflows

Metabolic Biotransformation of this compound

The following diagram illustrates the major biotransformation pathways of this compound in vivo.

Experimental Workflow for In Vivo Metabolism Study

The diagram below outlines a typical experimental workflow for studying the in vivo metabolism of this compound.

This compound and Inflammatory Signaling Pathways

This compound has been suggested to modulate inflammatory signaling pathways. The following diagram depicts its potential interaction with the NF-κB and NLRP3 inflammasome pathways.

This technical guide summarizes the current knowledge on the in vivo metabolic fate and biotransformation of this compound. Further research is warranted to fully elucidate the complete enzymatic pathways of its degradation and to confirm its modulatory effects on signaling pathways in various physiological and pathological contexts.

References

(S)-Campesterol as a Precursor for Brassinosteroid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth, development, and stress responses. The biosynthesis of the most active brassinosteroid, brassinolide (B613842) (BL), and its precursors originates from the plant sterol (S)-campesterol. This technical guide provides a comprehensive overview of the biosynthetic pathways from this compound, quantitative data on pathway intermediates, detailed experimental protocols for key analytical and enzymatic procedures, and visual representations of the core concepts.

Brassinosteroid Biosynthetic Pathways from this compound

The biosynthesis of brassinosteroids from campesterol (B1663852) is a complex network of parallel and intersecting pathways, primarily categorized into the early and late C6-oxidation pathways. These pathways can be further distinguished as campestanol-dependent or campestanol-independent routes.[1][2][3]

Key Biosynthetic Steps:

-

Conversion of Campesterol to Campestanol (B1668247): The initial steps involve the conversion of campesterol (CR) to campestanol (CN). This process is not a direct reduction but proceeds through several intermediates, including (24R)-ergost-4-en-3-one and (24R)-5α-ergostan-3-one. The enzyme DET2, a steroid 5α-reductase, is a key enzyme in this conversion.[4][5]

-

Early C6-Oxidation Pathway: In this pathway, campestanol is oxidized at the C6 position early in the sequence. This pathway involves intermediates such as 6-oxocampestanol, cathasterone (B1253943) (CT), teasterone (B1253636) (TE), and typhasterol (B1251266) (TY) before reaching castasterone (B119632) (CS).

-

Late C6-Oxidation Pathway: This pathway involves the hydroxylation of the side chain before the C6-oxidation step. Key intermediates include 6-deoxocathasterone, 6-deoxoteasterone, 6-deoxotyphasterol, and 6-deoxocastasterone, which are then converted to their 6-oxo counterparts. In many plant species, including Arabidopsis, the late C6-oxidation pathway appears to be the predominant route.

-

Campestanol-Independent Pathway: More recent research has revealed a "shortcut" pathway that bypasses campestanol. In this route, campesterol is directly hydroxylated at the C-22 position by the enzyme DWARF4 (DWF4/CYP90B1). This early C-22 hydroxylation is now considered a major and potentially rate-limiting step in brassinosteroid biosynthesis.

The final step in the biosynthesis of brassinolide is the Baeyer-Villiger oxidation of castasterone, a reaction also catalyzed by a cytochrome P450 monooxygenase.

Quantitative Data

The endogenous levels of brassinosteroids and their intermediates are tightly regulated and vary between different plant tissues and developmental stages. Generally, reproductive tissues such as pollen and immature seeds contain the highest concentrations, while vegetative tissues have significantly lower levels.

Table 1: Endogenous Levels of Brassinosteroid Intermediates in Arabidopsis thaliana

| Compound | Tissue | Concentration (ng/g FW) | Reference |

| Campesterol | Seedlings | ~1000 | |

| Campestanol | Seedlings | ~100 | |

| 6-Deoxocastasterone | Shoots | 0.1 - 1.0 | |

| Castasterone | Shoots | 0.01 - 0.1 | |

| Brassinolide | Shoots | 0.001 - 0.01 | |

| 22-OH-Campesterol | Roots (auxin-treated) | 2.9-fold increase | |

| 22-OH-3-one | Roots (auxin-treated) | 7.9-fold increase |

Table 2: Endogenous Levels of Brassinosteroid Intermediates in Rice (Oryza sativa)

| Compound | Tissue | Concentration (ng/g FW) | Reference |

| 6-Deoxocathasterone | Flag Leaves (transgenic) | Increased levels | |

| 6-Deoxoteasterone | Flag Leaves (transgenic) | Increased levels | |

| Typhasterol | Flag Leaves (transgenic) | Increased levels |

Table 3: Kinetic Parameters of Key Brassinosteroid Biosynthetic Enzymes

| Enzyme | Substrate | Km | Vmax | Organism | Reference |

| DET2 | Testosterone | 2.5 µM | 0.2 nmol/min/mg | Arabidopsis thaliana | |

| DET2 | Progesterone | 0.4 µM | 0.5 nmol/min/mg | Arabidopsis thaliana | |

| DWF4 (CYP90B1) | Campesterol | - | - | Arabidopsis thaliana | |

| CPD (CYP90A1) | (22S)-22-hydroxycampesterol | - | - | Arabidopsis thaliana |

Experimental Protocols

Protocol 1: Extraction and Quantification of Brassinosteroids by LC-MS/MS

This protocol outlines a general method for the extraction, purification, and quantification of brassinosteroids from plant tissues.

1. Sample Preparation and Extraction: a. Freeze approximately 1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Transfer the powder to a pre-chilled tube and add 10 mL of 80% aqueous methanol (B129727) (or 60% acetonitrile). c. Add a known amount of deuterium-labeled internal standards (e.g., d3-brassinolide, d3-castasterone) for accurate quantification. d. Vortex the mixture thoroughly and incubate at -20°C for at least 4 hours (overnight is recommended) with gentle shaking. e. Centrifuge at 4°C for 15 minutes at 10,000 x g. f. Collect the supernatant. Re-extract the pellet with 5 mL of the same extraction solvent, centrifuge, and combine the supernatants.

2. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of water. b. Load the combined supernatant onto the conditioned C18 cartridge. c. Wash the cartridge with 5 mL of 15% aqueous methanol to remove polar impurities. d. Elute the brassinosteroids with 10 mL of 80% aqueous methanol. e. For further purification, a mixed-mode cation and anion exchange SPE can be employed.

3. Derivatization (Optional, for enhanced sensitivity): a. Evaporate the eluted fraction to dryness under a stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., acetonitrile). c. Add a derivatizing agent such as 2-bromopyridine-5-boronic acid (BPBA) or 4-(dimethylamino)phenylboronic acid (DMAPBA) to react with the vicinal diols of the brassinosteroids. d. Incubate at a specific temperature and time as required by the derivatization reagent.

4. LC-MS/MS Analysis: a. Reconstitute the final sample in a suitable injection volume (e.g., 50% methanol). b. Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). c. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). d. Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode. e. Monitor the specific precursor-to-product ion transitions for each brassinosteroid and its corresponding labeled internal standard in Multiple Reaction Monitoring (MRM) mode. f. Quantify the endogenous brassinosteroids by comparing the peak areas of the endogenous compounds to their respective internal standards.

Protocol 2: Heterologous Expression and Purification of Brassinosteroid Biosynthetic Enzymes (General Protocol)

This protocol provides a general framework for the expression of enzymes like DWF4 and CPD in E. coli for subsequent in vitro assays.

1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the target gene (e.g., DWF4) from Arabidopsis thaliana cDNA using PCR with primers containing appropriate restriction sites. b. Clone the PCR product into a suitable bacterial expression vector (e.g., pET series) containing a purification tag (e.g., His-tag, GST-tag). c. Verify the construct by DNA sequencing.

2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours (4-16 hours) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and a protease inhibitor cocktail. c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate at high speed to pellet cell debris. e. Purify the soluble protein from the supernatant using affinity chromatography corresponding to the fusion tag (e.g., Ni-NTA resin for His-tagged proteins). f. Wash the column extensively to remove non-specifically bound proteins. g. Elute the target protein using a suitable elution buffer (e.g., lysis buffer containing a high concentration of imidazole (B134444) for His-tagged proteins). h. Analyze the purity of the protein by SDS-PAGE.

Protocol 3: In Vitro Enzymatic Assay for DET2 (Steroid 5α-reductase)

This protocol is adapted from methods used for assaying mammalian steroid 5α-reductases and can be applied to the plant homolog DET2.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 40 mM sodium phosphate (B84403) buffer, pH 6.5). b. Prepare a stock solution of the substrate, campest-4-en-3-one, in a suitable organic solvent (e.g., ethanol). c. Prepare a stock solution of the cofactor NADPH.

2. Enzyme Assay: a. In a microcentrifuge tube, combine the reaction buffer, a specific amount of purified recombinant DET2 enzyme, and the substrate to the desired final concentration. b. Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM. d. Incubate the reaction for a specific time period (e.g., 30-60 minutes) during which the reaction is linear. e. Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like ethyl acetate).

3. Product Analysis: a. Extract the steroids from the reaction mixture with an organic solvent. b. Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis. c. Analyze the formation of the product, (24R)-24-methyl-5α-cholestan-3-one, using HPLC or GC-MS. d. Quantify the product formation to determine the enzyme activity.

Visualizations

Caption: Brassinosteroid biosynthetic pathways from this compound.

Caption: Workflow for brassinosteroid analysis by LC-MS/MS.

Caption: Workflow for in vitro enzyme assay.

Conclusion

This compound serves as the crucial starting point for a complex and highly regulated biosynthetic network leading to the production of active brassinosteroids. Understanding these pathways, the enzymes involved, and the levels of intermediates is essential for research in plant biology and for the development of novel plant growth regulators. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve into the fascinating world of brassinosteroid biosynthesis. Further research is needed to fully elucidate the kinetic properties of all biosynthetic enzymes and to map the complete quantitative landscape of brassinosteroid intermediates across a wider range of plant species and tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Campesterol: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of (S)-Campesterol, a prominent phytosterol with significant biological activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and analytical workflows to support research and development efforts.

Physicochemical Properties of this compound

This compound, a C28 steroid, is a key component of plant cell membranes with a chemical structure similar to cholesterol.[1] Its physical and chemical characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation in various applications.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₈O | [2] |

| Molecular Weight | 400.68 g/mol | [2] |

| Melting Point | 156-160 °C | [3] |

| Boiling Point | 463.29 °C (estimated) | [3] |

| pKa (Predicted) | 15.03 ± 0.70 | |

| Appearance | White crystalline solid |

Table 1: General Physicochemical Properties of this compound

| Solvent | Solubility | Conditions | Reference |

| Water | Insoluble | - | |

| Ethanol | 9.09 mg/mL | Requires sonication | |

| Chloroform | Sparingly soluble | - | |

| Methanol | Slightly soluble | Requires sonication | |

| Non-polar solvents (e.g., hexane, iso-octane) | Soluble | - | |

| Vegetable oils | Low (2-3% w/w in corn oil) | 25 °C |

Table 2: Solubility of this compound in Various Solvents

| Technique | Key Spectral Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 400 | |

| Infrared (IR) Spectroscopy | Hydroxyl group (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹) | |

| ¹H NMR (CDCl₃) | Olefinic proton (~5.34 ppm), Carbinol proton (~3.52 ppm), Methyl protons (various signals <1.1 ppm) | |

| ¹³C NMR (CDCl₃) | Olefinic carbons (~140.9, 121.9 ppm), Carbonyl-bearing carbon (~71.9 ppm) |

Table 3: Spectral Data for this compound

Experimental Protocols